Maesaquinone

概要

説明

It is primarily found in plants such as Maesa indica and has been identified as a potent inhibitor of mitochondrial respiratory enzymes . This compound has garnered significant interest due to its unique chemical structure and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinones, including maesaquinone, often involves the Thiele-Winter acetoxylation method. This process includes the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production of this compound is less documented, but it typically involves the extraction from natural sources such as Maesa indica. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

化学反応の分析

Types of Reactions: Maesaquinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which retain the core quinone structure but with different functional groups attached .

科学的研究の応用

Biochemical Applications

Maesaquinone belongs to the class of quinones, which are known for their redox-active properties. These compounds play critical roles in electron transport and energy generation across various biological systems.

- Electron Transport Chain: this compound participates in the electron transport chain, facilitating energy production in bacteria and potentially influencing metabolic pathways in higher organisms. Its ability to transfer electrons makes it a candidate for further research into bioenergetics and microbial metabolism .

- Antioxidant Properties: Quinones, including this compound, exhibit antioxidant activities that can mitigate oxidative stress in cells. This property is crucial for developing therapeutic agents against diseases characterized by oxidative damage .

Pharmacological Applications

Research indicates that this compound may have significant pharmacological effects:

Case Study: Menaquinone-7 Supplementation

A study examining the effects of Menaquinone-7 (a related compound) on vascular elasticity reported significant improvements in arterial stiffness among post-menopausal women. This suggests that similar compounds like this compound could be explored for cardiovascular applications .

Industrial Applications

The industrial potential of this compound is being explored in various sectors:

- Bioengineering: The enzymes involved in the biosynthesis of menaquinones are being investigated for their applications in bioengineering. These enzymes could be targets for developing new antimicrobial drugs or enhancing the production of bioactive compounds through metabolic engineering .

- Food Industry: There is growing interest in incorporating this compound into functional foods due to its health benefits. Its antioxidant properties may enhance food preservation and nutritional value, warranting further research into safe consumption levels and regulatory approvals .

作用機序

Maesaquinone exerts its effects primarily by inhibiting mitochondrial respiratory enzymes. It interacts with ubiquinone-binding sites, disrupting the electron transport chain and leading to reduced cellular respiration. This inhibition affects both the cytochrome and alternative respiratory pathways, making this compound a potent bioenergetic inhibitor .

類似化合物との比較

Maesaquinone is unique among quinones due to its specific alkyl side chain and hydroxyl group configuration. Similar compounds include:

Embelin: Another benzoquinone with similar inhibitory effects on mitochondrial respiration.

Juglone: A naphthoquinone known for its antimicrobial and phytotoxic properties.

Maesanin: A related quinone with similar bioenergetic inhibitory effects.

This compound stands out due to its specific molecular structure, which confers unique biological activities and potential therapeutic applications.

生物活性

Maesaquinone, a compound derived from various species of the Maesa genus, particularly Maesa lanceolata and Maesa japonica, has garnered attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its effects on mitochondrial respiration, antibacterial properties, cytotoxicity, and antioxidant activity.

Chemical Structure and Properties

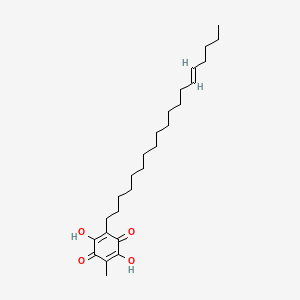

This compound is classified as a benzoquinone derivative, specifically identified as 2-(14-nonadecenyl)-3,6-dihydroxy-5-methyl-1,4-benzoquinone. Its structure contributes to its biological activities, particularly its interaction with various biochemical pathways in organisms.

Inhibition of Mitochondrial Respiration

One of the notable biological activities of this compound is its ability to inhibit mitochondrial respiration in plants. Research indicates that this compound effectively inhibits both cytochrome and alternative pathway activities in mitochondria isolated from Arum maculatum spadices.

- Kinetic Analysis :

- ID50 Values :

- Alternative oxidase: < 0.3 µM

- Complex III: < 5 µM

- Succinate dehydrogenase: ~30% inhibition at 1 µM

- External NADH dehydrogenase: ~30% inhibition at 1 µM

- ID50 Values :

This inhibition suggests a significant effect on the interaction of these enzymes with ubiquinone, which is critical for mitochondrial function .

Antibacterial Activity

This compound exhibits promising antibacterial properties against various pathogens. Studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 3.36 µg/mL . Additionally, extracts from Maesa lanceolata, which contain alkenylbenzoquinones, have shown potent antibacterial activity alongside cytotoxic effects .

Comparative Table of Antibacterial Activity

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 3.36 |

| Alkenylbenzoquinones | Various bacteria | Potent |

Cytotoxicity and Antioxidant Activity

Research has indicated that extracts containing this compound possess significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism appears to involve necrosis and late apoptosis . Furthermore, these extracts exhibit antioxidant properties through radical scavenging activities, which are crucial for mitigating oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antiviral Activity : Recent investigations into the antiviral properties of compounds derived from Maesa indica suggest that combinations of these compounds can effectively inhibit coronaviruses, indicating a broader spectrum of activity that may include this compound .

- Marine-Derived Compounds : The exploration of marine-derived actinomycetes has led to the isolation of related compounds with similar structures to this compound, further emphasizing the importance of this class in combating antibiotic resistance .

特性

IUPAC Name |

2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNZITZGVWLFK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-20-6 | |

| Record name | Maesaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19833-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。